PLX8394

Catalog No.
S548768
CAS No.
1393466-87-9
M.F
C25H21F3N6O3S
M. Wt
542.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PLX8394

CAS Number

1393466-87-9

Product Name

PLX8394

IUPAC Name

(3R)-N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide

Molecular Formula

C25H21F3N6O3S

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32)/t16-/m1/s1

InChI Key

YYACLQUDUDXAPA-MRXNPFEDSA-N

SMILES

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3

Solubility

Soluble in DMSO, not in water

Synonyms

PLX8394; PLX-8394; PLX 8394.

Canonical SMILES

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3

Isomeric SMILES

C1CN(C[C@@H]1F)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=C(N=C5)C6CC6)F

Description

The exact mass of the compound (R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide is 542.13479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Pyrrolo[2,3-b]pyridine Scaffold: This core structure is present in many bioactive molecules with diverse functions, including kinase inhibitors, anticonvulsants, and potential anticancer agents .
  • 2,4-difluorophenyl Moiety: The presence of fluorine atoms can enhance the binding properties of a molecule to biological targets ScienceDirect: Fluorine in medicinal chemistry, doi: 10.1016/j.bmcl.2007.01.050: .
  • Sulfonamide Group: This functional group is commonly found in drugs due to its ability to improve water solubility and bioavailability NCBI: Sulfonamides, PMID: 27665700: ).

PLX8394 is a novel small molecule compound classified as a selective inhibitor of the B-Raf protein kinase. It is designed to target oncogenic B-Raf mutations, particularly the V600E mutation, which is prevalent in various cancers, including melanoma and colorectal cancer. Unlike traditional B-Raf inhibitors that can inadvertently activate the mitogen-activated protein kinase (MAPK) pathway through paradoxical activation, PLX8394 functions as a "paradox breaker" by selectively inhibiting B-Raf dimers without triggering this unwanted pathway activation .

The chemical formula for PLX8394 is C25H21F3N6O3SC_{25}H_{21}F_{3}N_{6}O_{3}S, with a molecular weight of approximately 542.54 g/mol. Its structural characteristics include a pyrrolo[2,3-b]pyridine core and various fluorinated phenyl groups, contributing to its unique binding properties and selectivity against B-Raf dimers .

Due to the lack of information on the compound's origin and function, its mechanism of action remains unknown.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Following safe handling practices for potentially hazardous chemicals.

PLX8394 interacts with the B-Raf protein through specific binding sites that disrupt dimerization. The compound binds to one protomer of the B-Raf dimer, leading to structural changes that inhibit the kinase activity of both protomers. This mechanism is distinct from other inhibitors that require binding to both protomers to exert their effects . The binding affinity varies depending on the specific mutation present in the B-Raf protein, with PLX8394 demonstrating effective inhibition at concentrations ranging from 100 to 1000 nM for different dimer configurations .

PLX8394 has shown promising biological activity in preclinical studies, particularly in models of colorectal cancer driven by B-Raf mutations. It effectively reduces phosphorylated extracellular signal-regulated kinase (pERK) levels, indicating successful inhibition of the MAPK signaling pathway. In contrast to traditional B-Raf inhibitors like vemurafenib, which can cause paradoxical activation in certain cell lines, PLX8394 maintains consistent on-target inhibition without promoting tumor cell proliferation .

In vivo studies have demonstrated that PLX8394 can significantly inhibit tumor growth in models harboring B-Raf mutations while minimizing adverse effects associated with MAPK pathway activation .

The synthesis of PLX8394 involves several key steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Fluorinated Phenyl Groups: These groups are added using electrophilic aromatic substitution methods to enhance the compound's potency and selectivity.
  • Final Modifications: The sulfonamide moiety is introduced at a later stage to complete the molecule and improve its pharmacological properties.

The detailed synthetic route has been optimized to ensure high yield and purity of the final product, making it suitable for clinical trials and therapeutic applications .

PLX8394 is primarily being investigated for its application in treating cancers with B-Raf mutations, particularly melanoma and colorectal cancer. Its ability to selectively inhibit B-Raf without causing paradoxical MAPK activation makes it a potential candidate for combination therapies with other agents targeting different pathways within tumor cells. Current clinical trials are assessing its efficacy as a monotherapy and in conjunction with other targeted therapies .

Interaction studies have revealed that PLX8394 selectively disrupts B-Raf dimers while having minimal impact on C-Raf homodimers. This specificity is crucial for its therapeutic potential, as it reduces the likelihood of off-target effects common with less selective inhibitors. Studies have shown that PLX8394 can effectively inhibit both mutant and wild-type forms of B-Raf in various cellular contexts, providing insights into its broad applicability across different cancer types .

PLX8394 belongs to a class of compounds known as B-Raf inhibitors. Here are some similar compounds along with a comparison highlighting PLX8394's uniqueness:

Compound NameMechanism of ActionUnique Features
VemurafenibCompetitive inhibitor of B-RafCan cause paradoxical activation of MAPK pathway
DabrafenibSelective inhibitor of B-RafLess selective than PLX8394; also causes paradoxical activation
EncorafenibDual inhibitor targeting both B-Raf and C-RafBroader target range but may lead to resistance
PLX7904Another paradox breaker similar to PLX8394Shares mechanism but may differ in potency and selectivity

PLX8394's ability to avoid paradoxical activation while effectively targeting B-Raf dimers sets it apart from these other compounds, making it a promising candidate for further clinical development .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

542.13479421 g/mol

Monoisotopic Mass

542.13479421 g/mol

Heavy Atom Count

38

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J2L7Z273SG

Wikipedia

PLX8394

Dates

Modify: 2023-08-15
1: Zhang C, Spevak W, Zhang Y, Burton EA, Ma Y, Habets G, Zhang J, Lin J, Ewing T, Matusow B, Tsang G, Marimuthu A, Cho H, Wu G, Wang W, Fong D, Nguyen H, Shi S, Womack P, Nespi M, Shellooe R, Carias H, Powell B, Light E, Sanftner L, Walters J, Tsai J, West BL, Visor G, Rezaei H, Lin PS, Nolop K, Ibrahim PN, Hirth P, Bollag G. RAF inhibitors that evade paradoxical MAPK pathway activation. Nature. 2015 Oct 14. doi: 10.1038/nature14982. [Epub ahead of print] PubMed PMID:26466569.
2: Basile KJ, Le K, Hartsough EJ, Aplin AE. Inhibition of mutant BRAF splice variant signaling by next-generation, selective RAF inhibitors. Pigment Cell Melanoma Res. 2014 May;27(3):479-84. doi: 10.1111/pcmr.12218. Epub 2014 Feb 10. PubMed PMID: 24422853; PubMed Central PMCID: PMC3988223.
3: Choi J, Landrette SF, Wang T, Evans P, Bacchiocchi A, Bjornson R, Cheng E, Stiegler AL, Gathiaka S, Acevedo O, Boggon TJ, Krauthammer M, Halaban R, Xu T. Identification of PLX4032-resistance mechanisms and implications for novel RAF inhibitors. Pigment Cell Melanoma Res. 2014 Mar;27(2):253-62. doi: 10.1111/pcmr.12197. Epub 2014 Jan 6. PubMed PMID: 24283590; PubMed Central PMCID: PMC4065135.

Explore Compound Types